molecular formula C11H13ClO2 B7873621 4-(3-Chlorophenyl)oxan-4-ol

4-(3-Chlorophenyl)oxan-4-ol

Cat. No.: B7873621
M. Wt: 212.67 g/mol
InChI Key: IXYCFJBRBWRZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 3-chlorophenyl substituent.

Properties

IUPAC Name

4-(3-chlorophenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYCFJBRBWRZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)oxan-4-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorophenylmagnesium bromide with tetrahydropyran-4-one under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediates.

Another method involves the use of 3-chlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with 4-bromooxane. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is typically performed at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-(3-chlorophenyl)oxan-4-one.

    Reduction: Formation of 4-(3-chlorophenyl)oxane.

    Substitution: Formation of 4-(3-methoxyphenyl)oxan-4-ol or 4-(3-thiophenyl)oxan-4-ol.

Scientific Research Applications

4-(3-Chlorophenyl)oxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)oxan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Activities Reference
4-(3-Chlorophenyl)oxan-4-amine hydrochloride -OH replaced with -NH₂·HCl C₁₁H₁₅Cl₂NO Not specified Potential CNS activity (amine group)
[4-(3-Chlorophenyl)oxan-4-yl]methanamine -CH₂NH₂ added to oxane ring C₁₂H₁₆ClNO 1017450-92-8 Medicinal intermediate
4-(3-Chlorophenyl)oxane-4-carboxylic acid -OH replaced with -COOH C₁₂H₁₃ClO₃ 473706-23-9 High purity (R&D use)
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid Oxane replaced with ketone + butanoic acid C₁₁H₁₁ClO₄ 39496-87-2 Pharmaceutical intermediate
5-(3-Chlorophenyl)-4-(4-bromophenyl)-triazole-3-thione Oxane replaced with triazole-thione C₁₄H₁₀BrClN₃S 1263379-32-3 High yield (95%) in synthesis
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Stereospecific hydroxymethyl group C₆H₁₂O₃ Not specified Versatile building block (95% purity)

Pharmacological Activity

  • Anticonvulsant Derivatives: Semicarbazone derivatives of 4-(3-chlorophenyl) (e.g., compounds 3e and 3j) demonstrated potent anticonvulsant activity in the Maximal Electroshock (MES) model, surpassing phenytoin at 30 mg/kg. The presence of electron-withdrawing substituents (e.g., nitro groups) on the acetophenone moiety enhanced activity .
  • Triazole-Thiones : Compounds like 5-(3-chlorophenyl)-4-(4-bromophenyl)-triazole-3-thione (CAS 1263379-32-3) were synthesized in high yields (95%) and may exhibit biological activity due to sulfur and halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.